

Ag-N Bond Lengths in Selected Diamminesilver(I) Complexes

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Compound Focus: Diamminesilver(1+)

CAS No.: 16972-61-5

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Compound / Complex Description	Ag-N Bond Length (Å)	Reference / Source
Bis[diamminesilver(I)] 5-nitroisophthalate monohydrate [1]	2.088(4) - 2.112(5)	[1]
Diammine silver(I) sulfate [2]	~2.11 (from structure redetermination)	[2]

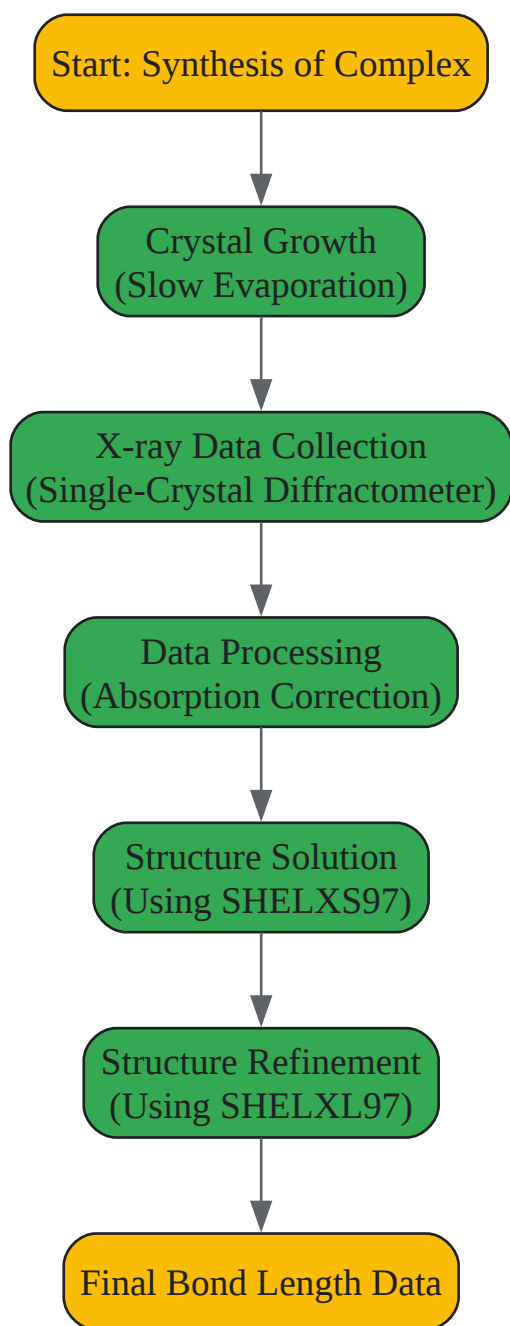
Experimental Protocol for Determining Structure

The data in the table above is primarily obtained through **X-ray crystallography**. Here is a detailed breakdown of the general experimental methodology as used in the studies cited:

- **Crystal Growth:** Single crystals of the diamminesilver(I) complex are grown, often by slow evaporation of an ammoniacal solution containing the silver salt and the coordinating anion [1].
- **Data Collection:** A single-crystal X-ray diffractometer is used. The crystal is mounted and exposed to X-rays (e.g., Mo K α radiation) to collect diffraction data. An absorption correction is typically applied [1].
- **Structure Solution and Refinement:** The diffraction data is processed to solve the crystal structure. This involves using direct methods and least-squares refinement against the collected structure factors. Software such as **SHELXS97** and **SHELXL97** are standard in the field [1]. The positions of all

atoms, including hydrogen atoms, are located and refined to obtain the final molecular geometry, including precise bond lengths and angles.

The following diagram illustrates this experimental workflow.



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Experimental workflow for determining Ag-N bond length via X-ray crystallography.

Factors Influencing Ag-N Bond Parameters

The Ag-N bond length is not a fixed value and can be subtly affected by several factors in the solid state:

- **Secondary Interactions:** The nearly linear $[\text{Ag}(\text{NH}_3)_2]^+$ cation can be slightly bent due to weak coordination between the silver ion and oxygen atoms from nearby anions or water molecules. For example, in the 5-nitroisophthalate structure, Ag...O interactions as weak as **2.725 Å** and **2.985 Å** were observed, which influences the overall geometry [1].
- **Angular Deviation:** As a result of these secondary interactions, the N-Ag-N bond angle can deviate from the ideal 180° . Angles of **169.90°** and **174.05°** have been reported, and this bending can slightly affect the Ag-N bond length [1] [2].
- **Cation-Cation Interactions:** In some structures like silver(I) sulfate, the $[\text{Ag}(\text{NH}_3)_2]^+$ cations form metal-over-metal stacks in the crystal lattice, with Ag...Ag distances as short as **3.200 Å**. These close contacts can influence the electron density and, consequently, the observed NMR parameters and potentially the bond lengths [3] [2].

Supplementary Characterization Technique

Besides X-ray crystallography, **Solid-State NMR Spectroscopy** is a powerful technique to characterize these complexes.

- **^{109}Ag CP/MAS NMR:** This method can analyze the silver environment in the solid state, providing information such as shielding anisotropy. For linear $[\text{Ag}(\text{NH}_3)_2]^+$ complexes, the anisotropy is typically in the range of **1500-1600 ppm** [3].
- **Coupling Constants:** The same technique can measure the indirect spin-spin coupling constant between silver and nitrogen nuclei ($^1J(^{109}\text{Ag}, ^{14}\text{N})$), which for these complexes is found to be in the range of **60-65 Hz** [3].

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References

1. Bis[diamminesilver(I)] 5-nitroisophthalate monohydrate - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]

2. Redetermination of the crystal structure of diammine silver... | CoLab [colab.ws]

3. (PDF) Solid-state¹⁰⁹Ag CP/MAS NMR spectroscopy of some... [academia.edu]

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